Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate CAS 1279821-76-9
Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate CAS 1279821-76-9
An In-Depth Technical Guide to Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate (CAS 1279821-76-9): A Versatile Building Block for Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate, a strategically important synthetic intermediate for researchers in medicinal chemistry and drug development. The document elucidates the compound's physicochemical properties, the critical role of the tert-butoxycarbonyl (Boc) protecting group, and its application as a versatile scaffold in the synthesis of complex substituted pyridines. Methodologies for its synthesis, strategic functionalization via cross-coupling reactions, and expected analytical characterization are discussed in detail, grounded in established chemical principles. This guide serves as a practical resource for scientists leveraging this building block to construct novel molecular entities with therapeutic potential.
Introduction
Substituted pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Their prevalence is due to the pyridine ring's ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for a phenyl ring.[2] The development of modular and efficient synthetic routes to access highly functionalized pyridines is therefore a paramount objective in pharmaceutical research.[3]
Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate (CAS 1279821-76-9) has emerged as a key building block in this endeavor. Its structure is strategically designed for synthetic utility:
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Orthogonal Halogenation : The presence of both a bromine atom at the 2-position and a chlorine atom at the 5-position allows for selective, sequential functionalization through transition metal-catalyzed cross-coupling reactions, exploiting the differential reactivity of the C-Br and C-Cl bonds.
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Protected Amine : The 4-amino group is masked as a tert-butyl carbamate (Boc-protected). This protection strategy is fundamental; it renders the amine non-nucleophilic, preventing unwanted side reactions, while being stable to a wide range of conditions, particularly those employed in palladium-catalyzed couplings.[4][5] The Boc group can be readily removed under mild acidic conditions, unmasking the amine for further elaboration.[6][7]
This guide details the technical aspects of this compound, providing researchers with the foundational knowledge to effectively incorporate it into their synthetic programs.
Physicochemical and Structural Properties
The fundamental properties of the title compound are summarized below. These data are essential for reaction planning, stoichiometry calculations, and purification.
| Property | Value | Source |
| CAS Number | 1279821-76-9 | [8] |
| Molecular Formula | C₁₀H₁₂BrClN₂O₂ | [8] |
| Molecular Weight | 307.57 g/mol | [8] |
| Appearance | Solid (form may vary) | [9] |
| Purity | ≥98% (typical commercial grade) | [8] |
| Topological Polar Surface Area (TPSA) | 51.2 Ų | [8] |
| LogP (calculated) | 3.84 | [8] |
| Storage Conditions | Sealed in dry, 2-8°C | [8] |
Chemical Structure
The structure features a pyridine ring substituted with bromo, chloro, and Boc-protected amino groups, providing a stable yet highly reactive intermediate for further chemical modification.
Synthesis and Mechanistic Considerations
While multiple pathways to substituted pyridines exist, a direct and reliable method for preparing the title compound involves the N-protection of the corresponding amine precursor.
Proposed Synthetic Protocol: N-tert-Butoxycarbonylation
This protocol describes the synthesis of tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate from 2-bromo-5-chloropyridin-4-amine. The reaction utilizes di-tert-butyl dicarbonate ((Boc)₂O) and can be accelerated by alcoholic solvents or the use of a non-nucleophilic base. [10] Materials:
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2-bromo-5-chloropyridin-4-amine
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Di-tert-butyl dicarbonate ((Boc)₂O)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base (optional): Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution : In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-chloropyridin-4-amine (1.0 eq) in the chosen solvent (e.g., DCM, approx. 10 mL per gram of amine).
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Addition of Reagents : To the stirred solution, add triethylamine (1.1 eq, optional) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in the same solvent. If using DMAP, it should be added at a catalytic amount (0.05-0.1 eq).
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Expert Insight: The amine substrate is weakly nucleophilic due to the electron-withdrawing effects of the halogen substituents. The use of a base like TEA can deprotonate the amine, increasing its nucleophilicity and reaction rate. DMAP is a highly effective acylation catalyst.
-
-
Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Workup : Once the reaction is complete, quench the mixture by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM, 3x).
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Washing and Drying : Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification : Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure title compound.
Reactivity and Synthetic Utility
The primary application of this compound is as a versatile intermediate in the construction of polysubstituted pyridines, primarily through palladium-catalyzed cross-coupling reactions.
Selective Cross-Coupling Reactions
The C(2)-Br bond is generally more reactive towards oxidative addition to a Pd(0) catalyst than the C(5)-Cl bond. This differential reactivity allows for selective functionalization at the 2-position while leaving the 5-position available for a subsequent, often more forcing, coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling at the C-2 Position
This protocol describes a typical procedure for installing an aryl or heteroaryl group at the 2-position.
Materials:
-
Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate (1.0 eq)
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)
-
Palladium catalyst: e.g., Pd(PPh₃)₄ (0.02-0.05 eq) or PdCl₂(dppf) (0.02-0.05 eq)
-
Base: e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃ (2.0-3.0 eq)
-
Solvent system: e.g., 1,4-Dioxane/water, Toluene/water, or DME
Procedure:
-
Inert Atmosphere : To an oven-dried flask, add the title compound (1.0 eq), the boronic acid derivative (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent system (e.g., Dioxane/Water 4:1).
-
Expert Insight: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Heating : Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring : Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-24 hours), cool the mixture to room temperature.
-
Workup : Dilute the reaction mixture with ethyl acetate and water. Separate the layers. Extract the aqueous phase with ethyl acetate (2x).
-
Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to yield the 2-substituted product.
Analytical Characterization
While specific spectra are dependent on the acquisition parameters, the expected analytical data for the title compound are as follows:
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¹H NMR : The spectrum should show three distinct signals: a singlet for the proton at C-3, a singlet for the proton at C-6, and a large singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. A broad singlet for the N-H proton may also be visible.
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¹³C NMR : The spectrum will show ten distinct carbon signals, including those for the five carbons of the pyridine ring, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group.
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Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) isotopes.
Safety and Handling
No specific toxicological data for CAS 1279821-76-9 were found in the searched literature. However, data for a structural isomer, tert-butyl (6-bromo-5-chloropyridin-2-yl)carbamate, indicates potential hazards. [9]
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Hazard Statements (based on isomer) : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [9]* Precautions : It is imperative to handle this compound in a well-ventilated fume hood. [11]* Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [11]* Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials. [8][11] Always consult the material safety data sheet (MSDS) from the supplier before handling this chemical.
Conclusion
Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate is a high-value synthetic intermediate engineered for versatility and efficiency. The combination of a stable, easily removable Boc protecting group with orthogonally reactive halogen atoms provides a powerful platform for the modular construction of complex, polysubstituted pyridine derivatives. This guide has outlined its properties, synthesis, and strategic applications, providing researchers and drug development professionals with the technical insights required to effectively utilize this building block in the pursuit of novel chemical entities.
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